molecular formula C8H16ClN3O B3197793 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride CAS No. 1007-60-9

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

Cat. No.: B3197793
CAS No.: 1007-60-9
M. Wt: 205.68
InChI Key: UWKLQVDPWITJMW-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is a 1,3,8-triazaspiro[4.5]decane system, which has been identified as a key pharmacophore in the development of compounds targeting biologically important proteins. Recent research has highlighted the value of this chemotype in two primary areas. First, it serves as a foundational structure for novel Delta Opioid Receptor (DOR) agonists. A 2024 study identified derivatives of this scaffold as a new chemotype of DOR agonists that are selective over a panel of 167 other GPCRs and show a biased signaling profile, which may help circumvent the adverse effects like seizures associated with other DOR agonist classes . Second, this scaffold is central to the development of potent and isoform-selective inhibitors of Phospholipase D2 (PLD2), an enzyme implicated in cancer cell survival, invasion, and metastasis . Research has shown that functionalization of this core structure can yield compounds with nanomolar potency and excellent selectivity for PLD2, making them valuable chemical tools for dissecting PLD signaling in diseases like glioblastoma . The compound provides researchers with a key building block for exploring these and other therapeutic avenues. This product is intended for research purposes only in a laboratory setting and is not meant for human, veterinary, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKLQVDPWITJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-60-9
Record name 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by methylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Targets

Compound Name Key Structural Features Pharmacological Target/Activity Reference(s)
This compound Methyl group at N1; no aromatic substituents Undisclosed (structural intermediate for further derivatization)
8-(4-(Benzo[d]thiazol-2-yl)butyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Phenyl at N1; benzothiazole-alkyl chain at N8 Multi-receptor ligand (dopamine D2, serotonin receptors) for neuropsychiatric disorders
Ro 64-6198 Hydrochloride
(8-[(1S,3aS)-Phenalenyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)
Phenyl at N1; phenalenyl group at N8 NOP (nociceptin/orphanin FQ) receptor agonist; anxiolytic and analgesic effects
8-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Phenyl at N1; fluorobenzisoxazole-propyl chain at N8 Dopamine D2 receptor antagonist; antipsychotic (ED₅₀: 0.10 mg/kg vs. haloperidol 0.11 mg/kg)
8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Phenyl at N1; fluorophenyl-ketone chain at N8 Tyramine receptor modulator; potential applications in metabolic and CNS disorders
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride Phenyl at N1; methyl at N3 Undisclosed (synthesized as a structural analog for SAR studies)

Structure-Activity Relationship (SAR) Insights

  • N1 Substitution: Aromatic groups (e.g., phenyl) at N1 enhance receptor binding (e.g., D2, NOP) compared to alkyl groups (e.g., methyl). Methyl at N1 (target compound) may reduce off-target interactions, favoring use as a precursor for further functionalization.
  • N8 Substituents :

    • Bulky, lipophilic groups (e.g., phenalenyl, benzisoxazole) improve CNS penetration and receptor affinity.
    • Ketone or oxyalkyl chains (e.g., 4-oxobutyl) enhance metabolic stability .

Biological Activity

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (CAS Number: 701897-99-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H15_{15}N3_3O
  • Molecular Weight : 169.224 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 361.7 °C at 760 mmHg
  • Melting Point : 200-203 °C

The compound's structure features a spirocyclic arrangement that contributes to its biological activity, particularly in interactions with various biological targets.

Research indicates that the triazaspiro scaffold may play a role in inhibiting specific enzymes and receptors involved in cellular signaling pathways. Notably, studies have highlighted its potential as a phospholipase D (PLD) inhibitor, which has implications for cancer cell proliferation and survival.

Phospholipase D Inhibition

A study focusing on the inhibition of PLD2 by derivatives of the triazaspiro scaffold revealed that certain compounds exhibited selective inhibition properties. For instance, a derivative of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrated significant selectivity for PLD1 with an IC50_{50} value of 3.7 nM while maintaining a >1700-fold selectivity over PLD2 in cellular assays . This selectivity is crucial for developing targeted cancer therapies.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various contexts:

1. Cancer Research
The compound has shown promise in studies examining its effects on breast cancer cell lines (e.g., MDA-MB-231). In vitro assays indicated that it could inhibit cell proliferation and induce apoptosis through PLD inhibition. Specifically, treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as Caspase 3 and 7 activity .

2. Pain Management
Recent investigations into the compound's derivatives have identified them as potential delta-opioid receptor (DOR) agonists. These findings suggest that modifications to the triazaspiro scaffold could lead to novel analgesics with fewer side effects compared to traditional opioid medications .

Case Studies and Research Findings

StudyFindings
PLD Inhibition Study Identified selective inhibition of PLD2 with derivatives showing >1700-fold selectivity for PLD1 .
Breast Cancer Cell Study Demonstrated significant reduction in cell proliferation and increased apoptosis markers in MDA-MB-231 cells .
Opioid Receptor Agonist Study Found derivatives acting as selective DOR agonists, indicating potential for pain management applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural identity of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride?

  • Methodology : Use a combination of HPLC (for purity assessment, e.g., asymmetry factor <1.3 and theoretical plates >10,000) and FTIR (to confirm functional groups like carbonyl and amine moieties) . For quantitative analysis, Karl Fischer (KF) titration ensures accurate water content determination, critical for hygroscopic hydrochloride salts. Mass spectrometry (APCI+) can validate molecular weight, as demonstrated for structurally similar spiro compounds (e.g., m/z 458 [M+H]+) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodology : Employ solution-phase organic synthesis with stoichiometric control (e.g., 2 equivalents of alcohol for coupling reactions) . Scale-up strategies should address tautomerism in intermediates (e.g., enol-oxo tautomers in piperidone derivatives), which can be monitored via NMR to stabilize the desired form . For hydrochloride salt formation, use anhydrous HCl in THF to minimize side reactions .

Advanced Research Questions

Q. How do tautomeric equilibria in intermediates affect the synthesis of spirocyclic compounds like this compound?

  • Methodology : Use dynamic NMR and computational modeling (e.g., quantum chemical calculations) to identify dominant tautomeric forms. For example, enol-oxo tautomerism in 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride can alter reactivity during cyclization . Adjust solvent polarity (e.g., DMF vs. THF) to shift equilibrium toward the desired intermediate .

Q. What computational strategies are effective in predicting reaction pathways for spirocyclic compound synthesis?

  • Methodology : Implement reaction path search methods based on density functional theory (DFT) to model cyclization steps. ICReDD’s approach combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent, temperature) . For example, spiro ring closure via nucleophilic attack can be simulated to identify transition states and energy barriers .

Q. How can researchers resolve contradictions in chromatographic data during impurity profiling of this compound?

  • Methodology : Use orthogonal analytical techniques :

  • HPLC-UV/Vis with C18 columns (asymmetry factor 1.2–1.5) to separate polar impurities .
  • LC-MS/MS to identify co-eluting impurities with similar retention times .
  • Cross-reference with spiked standards (e.g., neostigmine methylsulfate) to confirm impurity identities .

Q. What crystallographic parameters are critical for resolving the 3D structure of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) with unit cell parameters a = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å . Use integration-based absorption correction (e.g., X-RED32) to refine data for spiro compounds with low symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

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